Cas no 82-02-0 (Khellin)

Khellin structure
Khellin structure
Product name:Khellin
CAS No:82-02-0
MF:C14H12O5
MW:260.242084503174
MDL:MFCD00005007
CID:721477
PubChem ID:87571971

Khellin Chemical and Physical Properties

Names and Identifiers

    • 5H-Furo[3,2-g][1]benzopyran-5-one,4,9-dimethoxy-7-methyl-
    • Khellin
    • 4,9-Dimethoxy-7-methyl-5H-furo[3,2-g]chromen-5-one
    • 4,9-dimethoxy-7-methylfuro[3,2-g]chromen-5-one
    • KHELLIN LIGHT YELLOW CRYSTALS
    • KHELLIN(VISAMMIN)(P)
    • 5,8-dimethoxy-2-methyl-4',5'-furo-6,7-chromane
    • Amicardine
    • Ammispasmin
    • Ammivisnagen
    • Corafurone
    • Coronin
    • Kelourin
    • Methafrone
    • Rykellin
    • Visammin
    • 4,9-Dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one
    • [ "" ]
    • Gynokhellan
    • Ammipuran
    • Amikellin
    • Viscardan
    • Benecardin
    • Medekellin
    • Interkhellin
    • Khelangin
    • Kelincor
    • Kelicorin
    • Visammimix
    • Khellinorm
    • Khellanals
    • Khellamine
    • Kalangin
    • Visnagalin
    • Interkellin
    • Norkel
    • Kelamin
    • Mefurina
    • Lynamine
    • Khelisem
    • Visnagen
    • Vasokellina
    • Kellosal
    • Simeskellina
    • Khelloyd
    • Khelfren
    • Keloid
    • Kellina
    • Kellin
    • Ammivin
    • Kelicor
    • Chellin
    • Amiptan
    • Eskel
    • Cardio-khellin
    • Ammi-khellin
    • Bi-Kellina
    • Benekar
    • 4,9-Dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one (ACI)
    • 4,9-Dimethoxy-7-methyl-5-oxo-1,8-dioxabenz[f]indene
    • 4,9-Dimethoxy-7-methyl-5-oxofuro[3,2-g]-1,2-chromene
    • 4,9-Dimethoxy-7-methyl-5-oxofuro[3,2-g][1]benzopyran
    • 5,8-Dimethoxy-2-methyl-4′,5′-furano-6,7-chromone
    • 5,8-Dimethoxy-2-methyl-4′,5′-furo-6,7-chromone
    • 5,8-Dimethoxy-2-methyl-6,7-furanochromone
    • Amicardien
    • Benekardin
    • Gynokhellin
    • Hkelfren
    • Khelline I
    • NSC 25509
    • NSC 37744
    • NSC 8519
    • NINDS_000046
    • 5,9-dimethoxy-2-methylfurano[3,2-g]chromen-4-one
    • 4,2-g]-1,2-chromene
    • K-3400
    • KBio1_000046
    • Khellinum
    • HMS500C08
    • SDCCGMLS-0003040.P003
    • HMS3371C21
    • Khellinum [INN-Latin]
    • BDBM50480260
    • DTXCID7025267
    • Chorafurone
    • BSPBio_002287
    • 4,9-Dimethoxy-7-methyl-furo[3,2-g]chromen-5-one
    • HMS2230B16
    • SR-01000000072-6
    • Khellin, analytical standard
    • NCGC00016327-05
    • BRN 0263185
    • Vismagen
    • Spectrum5_000154
    • WLN: T C566 DO JV MOJ BO1 HO1 L1
    • AB00052134_16
    • SR-01000000072-5
    • NCGC00023424-04
    • KBio2_003047
    • ACon0_000983
    • Khellin [INN:DCF]
    • HY-B1394
    • 4,9-Dimethoxy-7-methyl-5-oxofuro(3,2-g)(1)benzopyran
    • K0039
    • NCGC00016327-07
    • 5,7-furanochromone
    • SPBio_000466
    • NCGC00016327-02
    • 5H-Furo(3,2-g)(1)benzopyran-5-one, 4,9-dimethoxy-7-methyl-
    • bmse000751
    • KBio2_000479
    • KHELLIN (MART.)
    • Prestwick2_000091
    • NSC25509
    • NSC755826
    • NSC8519
    • Spectrum3_000654
    • KHELLIN [MART.]
    • Viscardin
    • KHELLIN [INN]
    • Opera_ID_372
    • HMS3712C04
    • NCGC00016327-01
    • InChI=1/C14H12O5/c1-7-6-9(15)10-11(16-2)8-4-5-18-12(8)14(17-3)13(10)19-7/h4-6H,1-3H3
    • 5G117T0TJZ
    • Intercellin
    • DivK1c_000046
    • s5887
    • Spectrum2_000593
    • Chellina [Italian]
    • SR-01000000072-4
    • 5H-Furo[3,2-g][1]benzopyran-5-one, 4,9-dimethoxy-7-methyl-
    • IT-033
    • NS00005943
    • AKOS002281934
    • IDI1_000046
    • DTXSID9045267
    • BRD-K80353807-001-06-3
    • Spectrum_000079
    • BSPBio_000042
    • Quelina [INN-Spanish]
    • FT-0627578
    • SCHEMBL9655
    • CHEMBL44746
    • MFCD00005007
    • Khell
    • NCGC00016327-09
    • NSC-37744
    • Ammicardine
    • NCGC00016327-08
    • Khelline
    • NCGC00169160-02
    • 4,9-Dimethoxy-7-methyl-5H-furo[3,2-g]chromen-5-one #
    • Prestwick_287
    • HSMPDPBYAYSOBC-UHFFFAOYSA-
    • HMS2095C04
    • Chellina
    • MLS000028448
    • BPBio1_000048
    • 4,9-Dimethoxy-7-methyl-5H-furo[3,2-g]-[1]benzopyran-5-one
    • 82-02-0
    • NCGC00023424-03
    • Prestwick0_000091
    • NSC-755826
    • HMS1568C04
    • KBio2_005615
    • NCGC00169160-01
    • NCGC00016327-03
    • NCGC00016327-06
    • 4,9-Dimethoxy-7-methyl-5H-furo(3,2-g)(1)benzopyran-5-one
    • KBioSS_000479
    • SR-01000000072
    • SPECTRUM210866
    • CCG-36453
    • 5,8-Dimethoxy-2-methyl-4',5'-furano-6,7-chromone
    • 5,5'-furano-6,7-chromone
    • SY051635
    • CHEBI:6133
    • KHELLIN [WHO-DD]
    • SBI-0051567.P002
    • BRD-K80353807-001-16-2
    • KBio3_001507
    • 4,9-dimethoxy-7-methylpyrano[3,2-f][1]benzoxol-5-one
    • Quelina
    • 5,8-Dimethoxy-2-methyl-4',5'-furo-6,7-chromone
    • MLS001076533
    • 4,9-Dimethoxy-7-methyl-5-oxofuro(3,2-g)-1,2-chromene
    • ACon1_000350
    • 4,2-g][1]benzopyran-5-one
    • 5H-Furo[3, 4,9-dimethoxy-7-methyl-
    • 4,8-dioxabenz-[f]indene
    • 4,9-Dimethoxy-7-methyl-5-oxo-1,8-dioxabenz-(f)indene
    • 5-19-06-00320 (Beilstein Handbook Reference)
    • NCGC00016327-11
    • HMS1923M07
    • MEGxp0_000331
    • CS-0013121
    • Tox21_110374_1
    • NCGC00169160-03
    • 4,9-dimethoxy-7-methyl-5H-furo(3,2-g)chromen-5-one
    • NCGC00016327-04
    • NSC37744
    • NSC-8519
    • AI3-52114
    • KHELLIN [MI]
    • Q2079998
    • Spectrum4_001557
    • BRD-K80353807-001-05-5
    • SMR000058278
    • SPBio_001981
    • NSC-25509
    • SR-01000000072-3
    • Prestwick1_000091
    • Pharmakon1600-00210866
    • AS-35307
    • 5,5'-furo-6,7-chromone
    • EINECS 201-392-8
    • KBioGR_002054
    • C09010
    • CAS-82-02-0
    • Prestwick3_000091
    • 4,2-g][1]benzopyran
    • LMPK13110001
    • Khellin, for microscopy
    • Tox21_110374
    • kelina
    • Khelline [INN-French]
    • UNII-5G117T0TJZ
    • MLSMR
    • BRD-K80353807-001-25-3
    • ALBB-025052
    • DA-54630
    • STL561007
    • BRD-K80353807-001-24-6
    • MDL: MFCD00005007
    • Inchi: 1S/C14H12O5/c1-7-6-9(15)10-11(16-2)8-4-5-18-12(8)14(17-3)13(10)19-7/h4-6H,1-3H3
    • InChI Key: HSMPDPBYAYSOBC-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=C(C3=C(C=2OC)C=CO3)OC)OC(C)=C1

Computed Properties

  • Exact Mass: 260.06800
  • Monoisotopic Mass: 260.068473
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.9
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2.3

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.1954 (rough estimate)
  • Melting Point: 150-154 °C (lit.)
  • Boiling Point: 180-200 °C/0.05 mmHg(lit.)
  • Flash Point: 218.8 °C
  • Refractive Index: 1.4560 (estimate)
  • PSA: 61.81000
  • LogP: 2.86480
  • Solubility: More soluble in hot water \ hot methanol, slightly soluble in cold water (25 ℃, 0.025g/100ml) \ acetone (3.0g/100ml) \ methanol (2.6g/100ml) \ isopropanol (1.25g/100ml) \ ether (0.5g/100ml)
  • Merck: 5309

Khellin Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301-H315
  • Warning Statement: P301+P310
  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 25-38
  • Safety Instruction: 36/37/39-45
  • RTECS:LV1050000
  • Hazardous Material Identification: T
  • PackingGroup:III
  • Packing Group:III
  • HazardClass:6.1(b)
  • Toxicity:LD50 in mice, rats (mg/kg): 30.6, 34.4 i.v.; 50.8, 68.8 orally (Busch)
  • Risk Phrases:R25
  • Storage Condition:−20°C
  • Safety Term:6.1(b)

Khellin Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Khellin PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
K0039-25g
Khellin
82-02-0 95.0%(GC)
25g
¥3890.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
K0039-5g
Khellin
82-02-0 95.0%(GC)
5g
¥1350.0 2022-06-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027709-25g
khellin,95%
82-02-0 95%
25g
¥4972 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
K39401-20mg
4,9-Dimethoxy-7-methyl-5H-furo[3,2-g]chromen-5-one
82-02-0
20mg
¥198.0 2022-04-27
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL89481-100MG
82-02-0
100MG
¥3766.8 2023-01-14
Ambeed
A925735-1g
4,9-Dimethoxy-7-methyl-5H-furo[3,2-g]chromen-5-one
82-02-0 95%
1g
$69.0 2025-02-22
TargetMol Chemicals
T1431-50mg
Khellin
82-02-0 99.92%
50mg
¥ 423 2024-07-20
BioAustralis
BIA-K2592-5 mg
Khellin
82-02-0 >95%byHPLC
5mg
$83.00 2023-08-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1431-1 mL * 10 mM (in DMSO)
Khellin
82-02-0 99.92%
1 mL * 10 mM (in DMSO)
¥228.00 2022-02-28
TargetMol Chemicals
T1431-10 mg
Khellin
82-02-0 99.85%
10mg
¥ 416 2023-07-11

Khellin Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide
2.1 Reagents: 2′-Deoxycytidine-5′-monophosphate Solvents: Dichloromethane
3.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
4.1 Reagents: Sodium hydride
4.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Reference
Total synthesis of khellin via a chromium carbene complex
Yamashita, Ayako, Journal of the American Chemical Society, 1985, 107(20), 5823-4

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Structure of khellin
Geissman, T. A., Journal of the American Chemical Society, 1949, 71,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 2′-Deoxycytidine-5′-monophosphate Solvents: Dichloromethane
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
2.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
3.1 Reagents: Hydrochloric acid ,  Sulfurous acid, sodium salt Solvents: Water
3.2 Reagents: Methyl iodide ,  Potassium carbonate Solvents: Acetone
Reference
Total synthesis of khellin via a chromium carbene complex
Yamashita, Ayako, Journal of the American Chemical Society, 1985, 107(20), 5823-4

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
2.1 Reagents: Methyl iodide ,  Sodium hydride Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide
4.1 Reagents: 2′-Deoxycytidine-5′-monophosphate Solvents: Dichloromethane
5.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
6.1 Reagents: Sodium hydride
6.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Reference
Total synthesis of khellin via a chromium carbene complex
Yamashita, Ayako, Journal of the American Chemical Society, 1985, 107(20), 5823-4

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sulfurous acid, sodium salt Solvents: Water
1.2 Reagents: Methyl iodide ,  Potassium carbonate Solvents: Acetone
Reference
Total synthesis of khellin via a chromium carbene complex
Yamashita, Ayako, Journal of the American Chemical Society, 1985, 107(20), 5823-4

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Methyl iodide ,  Sodium hydride Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide
3.1 Reagents: 2′-Deoxycytidine-5′-monophosphate Solvents: Dichloromethane
4.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
5.1 Reagents: Sodium hydride
5.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Reference
Total synthesis of khellin via a chromium carbene complex
Yamashita, Ayako, Journal of the American Chemical Society, 1985, 107(20), 5823-4

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
2.1 Reagents: Hydrochloric acid ,  Sulfurous acid, sodium salt Solvents: Water
2.2 Reagents: Methyl iodide ,  Potassium carbonate Solvents: Acetone
Reference
Total synthesis of khellin via a chromium carbene complex
Yamashita, Ayako, Journal of the American Chemical Society, 1985, 107(20), 5823-4

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Toluene
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Reference
Metalation in organic synthesis. Part 2. Reaction of tert-butyl lithioacetate with ortho-hydroxyphenones to give 2-methylchromones. An easy access to khellin
Nagasawa, Kazuo; et al, Heterocycles, 1988, 27(5), 1159-62

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
2.1 Reagents: Sodium hydride
2.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Reference
Total synthesis of khellin via a chromium carbene complex
Yamashita, Ayako, Journal of the American Chemical Society, 1985, 107(20), 5823-4

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: 2′-Deoxycytidine-5′-monophosphate Solvents: Dichloromethane
2.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
3.1 Reagents: Sodium hydride
3.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Reference
Total synthesis of khellin via a chromium carbene complex
Yamashita, Ayako, Journal of the American Chemical Society, 1985, 107(20), 5823-4

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide
2.1 Reagents: 2′-Deoxycytidine-5′-monophosphate Solvents: Dichloromethane
3.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
3.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
4.1 Reagents: Hydrochloric acid ,  Sulfurous acid, sodium salt Solvents: Water
4.2 Reagents: Methyl iodide ,  Potassium carbonate Solvents: Acetone
Reference
Total synthesis of khellin via a chromium carbene complex
Yamashita, Ayako, Journal of the American Chemical Society, 1985, 107(20), 5823-4

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Reference
Metalation in organic synthesis. Part 2. Reaction of tert-butyl lithioacetate with ortho-hydroxyphenones to give 2-methylchromones. An easy access to khellin
Nagasawa, Kazuo; et al, Heterocycles, 1988, 27(5), 1159-62

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydride
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Reference
Total synthesis of khellin via a chromium carbene complex
Yamashita, Ayako, Journal of the American Chemical Society, 1985, 107(20), 5823-4

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Toluene
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Toluene
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Reference
Metalation in organic synthesis. Part 2. Reaction of tert-butyl lithioacetate with ortho-hydroxyphenones to give 2-methylchromones. An easy access to khellin
Nagasawa, Kazuo; et al, Heterocycles, 1988, 27(5), 1159-62

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Methyl iodide ,  Sodium hydride Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide
3.1 Reagents: 2′-Deoxycytidine-5′-monophosphate Solvents: Dichloromethane
4.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
4.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
5.1 Reagents: Hydrochloric acid ,  Sulfurous acid, sodium salt Solvents: Water
5.2 Reagents: Methyl iodide ,  Potassium carbonate Solvents: Acetone
Reference
Total synthesis of khellin via a chromium carbene complex
Yamashita, Ayako, Journal of the American Chemical Society, 1985, 107(20), 5823-4

Khellin Raw materials

Khellin Preparation Products

Khellin Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:82-02-0)Khellin
Purity:99%
Quantity:5g
Price ($):352.0